molecular formula C12H11NO3S B1269238 2-Acetyl-1-(phenylsulfonyl)pyrrole CAS No. 86688-88-2

2-Acetyl-1-(phenylsulfonyl)pyrrole

Cat. No. B1269238
CAS RN: 86688-88-2
M. Wt: 249.29 g/mol
InChI Key: HJDMXZKPGSYRAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Acetyl-1-(phenylsulfonyl)pyrrole involves multiple steps, including the regioselective production of acetyl-phenylsulfonyl pyrroles, which can then be reduced and dehydrated to afford vinylpyrroles. These vinylpyrroles are useful intermediates in [4+2] cycloaddition reactions to yield tetrahydroindole derivatives (D. Xiao & D. Ketcha, 1995). Additionally, the efficient sulfonation of 1-phenylsulfonyl-pyrroles has been achieved using chlorosulfonic acid in acetonitrile, providing a straightforward pathway to various sulfonamide derivatives, further showcasing the compound's versatility in synthesis (T. Janosik et al., 2006).

Scientific Research Applications

Chemical Synthesis and Modification

2-Acetyl-1-(phenylsulfonyl)pyrrole exhibits versatility in chemical synthesis. It has been used in the Diels-Alder reactions of vinylpyrroles, serving as heterodienes in cycloaddition reactions to afford tetrahydroindole derivatives (Xiao & Ketcha, 1995). Furthermore, efficient sulfonation of this compound using chlorosulfonic acid in acetonitrile has been developed, allowing for the synthesis of sulfonyl chlorides and various sulfonamide derivatives (Janosik et al., 2006).

Polymer Chemistry

In polymer chemistry, 1-(phenylsulfonyl)pyrrole derivatives, including 2-acetyl-1-(phenylsulfonyl)pyrrole, have been used in the synthesis of pyrroles with vinyl groups. These pyrroles serve as monomers for polymerization, producing cross-linked insoluble polymers and copolymers soluble in common solvents (Kamogawa et al., 1991).

Optoelectronic Applications

The compound has applications in optoelectronics. For instance, poly (2-acetyl pyrrole) demonstrated enhanced optical and electrical properties, suggesting its potential in optoelectric devices (Zahran et al., 2021).

Flavor Chemistry

In flavor chemistry, 2-acetyl-1-pyrroline, closely related to 2-acetyl-1-(phenylsulfonyl)pyrrole, has been used in spray-chilling encapsulation. This application enhances stability and allows for its use as a flavoring agent in food products (Yin & Cadwallader, 2019).

Safety And Hazards

It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid breathing in dust . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

1-[1-(benzenesulfonyl)pyrrol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-10(14)12-8-5-9-13(12)17(15,16)11-6-3-2-4-7-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDMXZKPGSYRAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CN1S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351665
Record name 2-Acetyl-1-(phenylsulfonyl)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672199
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Acetyl-1-(phenylsulfonyl)pyrrole

CAS RN

86688-88-2
Record name 2-Acetyl-1-(phenylsulfonyl)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetyl-1-(phenylsulfonyl)pyrrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NI Marketwala - 2006 - rave.ohiolink.edu
Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible interconversion of CO2 and bicarbonate. We recently initiated a screen of a broad range of indoles and …
Number of citations: 5 rave.ohiolink.edu

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